(cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride
Description
(cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride is a compound that features a cyclopropylmethyl group attached to a 1,3-thiazol-2-ylmethylamine structure, with two hydrochloride ions
Properties
CAS No. |
2648962-33-6 |
|---|---|
Molecular Formula |
C8H14Cl2N2S |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiazole derivatives include the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis . These reactions often involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
(cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- Dabrafenib
- Dasatinib
- Patellamide A
- Ixabepilone
- Epothilone
Uniqueness
(cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride is unique due to its specific combination of a cyclopropylmethyl group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
